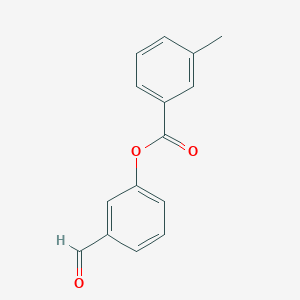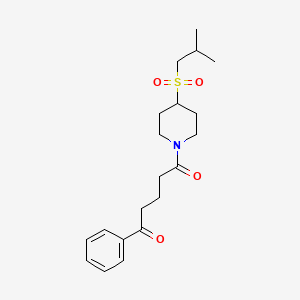
Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone is a compound that belongs to the family of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Wirkmechanismus
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific targets of these compounds can vary widely depending on their structure and the groups substituted on the isoxazole ring .
Mode of Action
The mode of action of isoxazole derivatives can also vary depending on their structure and the specific biological activity they exhibit. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with particular biochemical pathways .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some isoxazole derivatives may affect pathways related to inflammation, cancer growth, microbial infection, viral replication, seizure activity, mood regulation, or immune response .
Pharmacokinetics
The pharmacokinetics of isoxazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their structure and the specific groups substituted on the isoxazole ring. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, receptor binding, gene expression, cell proliferation, cell death, and immune response, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of isoxazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes or alkenes to form the isoxazole ring . Metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing environmental impact. The use of eco-friendly and sustainable synthetic strategies is becoming increasingly important in industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert isoxazole derivatives into amines or other reduced forms.
Substitution: Isoxazole derivatives can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazole derivatives typically yields oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Isoxazol-5-yl(3-phenylpyrrolidin-1-yl)methanone include other isoxazole derivatives, such as:
- 5-amino-3-substituted-1,2,4-triazin-6-yl(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone
- 2β-[3ʹ-(substituted benzyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of the isoxazole ring with a phenylpyrrolidine moiety makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
1,2-oxazol-5-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-6-8-15-18-13)16-9-7-12(10-16)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUAWVNPAOZTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-FLUOROPHENYL)-2-(2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B2506992.png)


![N-(3-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2506995.png)

![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2507000.png)








